2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
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Overview
Description
2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a sulfonamide group, and a pyridine moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of the phenoxy and sulfonamide groups, followed by the introduction of the pyridine moiety. Common reagents used in these reactions include phenols, sulfonyl chlorides, and pyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and phenoxy compounds, such as:
- 2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
- 2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
Uniqueness
The uniqueness of 2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-13(2)21-26(23,24)16-4-5-17(14(3)10-16)25-12-18(22)20-11-15-6-8-19-9-7-15/h4-10,13,21H,11-12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIFIWUTWGZLSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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